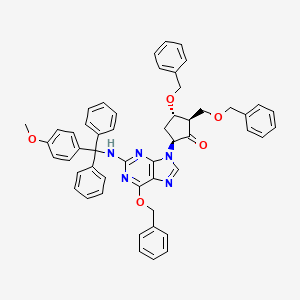

(2R,3S,5S)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone

Description

This compound (CAS 142217-78-5) is a highly functionalized purine derivative featuring a cyclopentanone core substituted with multiple benzyloxy groups and a trityl-protected amine. Its molecular formula is C53H49N5O5 (molecular weight: 820.003 g/mol). Key structural elements include:

- Cyclopentanone backbone: Provides rigidity and stereochemical complexity (2R,3S,5S configuration).

- Benzyloxy groups: Three benzyl ethers protect hydroxyls, enhancing stability during synthesis.

- Trityl-protected amine: The (4-methoxyphenyl)diphenylmethyl group shields the purine's 2-amino position, a common strategy to prevent unwanted reactivity .

Properties

IUPAC Name |

(2R,3S,5S)-5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H47N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46H,31-35H2,1H3,(H,54,55,56)/t44-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDUMGNQMZHOMS-QZVMJXQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7C[C@@H]([C@H](C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H47N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678507 | |

| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142217-79-6 | |

| Record name | (2R,3S,5S)-5-[2-[[(4-Methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,5S)-3-(Benzyloxy)-5-[6-(benzyloxy)-2-{[(4-methoxyphenyl)(diphenyl)methyl]amino}-9H-purin-9-yl]-2-[(benzyloxy)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of Entecavir Impurity 2 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs.

Mode of Action

Entecavir Impurity 2 is a guanosine nucleoside analogue that inhibits all three activities of the HBV polymerase. It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting the HBV polymerase’s activities, which include base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA.

Biochemical Pathways

The compound’s action affects the HBV replication process . By inhibiting the HBV polymerase, Entecavir Impurity 2 disrupts the viral replication process, leading to a decrease in the production of new virus particles. Additionally, it has been suggested that Entecavir Impurity 2 can inhibit the enzyme lysine-specific demethylase 5B (KDM5B), which is involved in various cellular processes such as hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation.

Pharmacokinetics

It is known that renal impairment can result in increased accumulation of entecavir, with dosage adjustments required in patients with a creatinine clearance of <50 ml/min.

Result of Action

The molecular and cellular effects of Entecavir Impurity 2’s action primarily involve the reduction of HBV replication, leading to a decrease in the viral load. Additionally, by inhibiting KDM5B, Entecavir Impurity 2 may decrease tumor cell proliferation and induce apoptosis.

Action Environment

The efficacy and stability of Entecavir Impurity 2 can be influenced by various environmental factors. For instance, the green chemistry approach suggests that the environment for drug designing, manufacturing, and analysis can impact the effectiveness of the compound. Furthermore, susceptibility of immunocompromised patients, non-adherence to therapy, challenges in achieving effective drug concentrations in obese people, individual enzymatic activity, and the prior use of antiviral drugs are also significant contributors to the resistance to antiviral therapy.

Biological Activity

The compound (2R,3S,5S)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone , often referred to as Compound A , is a complex organic molecule with significant potential in biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C52H49N5O5

- Molecular Weight : 823.98 g/mol

- CAS Number : 1263274-06-1

The structure of Compound A features multiple functional groups, including benzyloxy and purine moieties, which are crucial for its biological interactions.

- Inhibition of Enzymes : Preliminary studies suggest that Compound A may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been linked to the inhibition of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. The selectivity and potency of this inhibition could make it a candidate for treating neurodegenerative diseases.

- Antioxidant Properties : The presence of benzyloxy groups may enhance the compound's ability to scavenge free radicals, providing neuroprotective effects. This is particularly relevant in conditions characterized by oxidative stress.

- Cellular Uptake and Bioavailability : The lipophilic nature of the compound suggests good membrane permeability, which is essential for effective bioactivity within target cells.

Neuroprotective Activity

Research has indicated that compounds with similar structures exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. For example:

- Case Study : In a study evaluating derivatives of benzothiazole (structurally related to Compound A), one derivative demonstrated significant MAO-B inhibitory activity (IC50 = 0.062 µM) and protective effects against oxidative damage in neuronal cell lines . This suggests a potential similar effect for Compound A.

Anticancer Potential

The structural characteristics of Compound A may also confer anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis:

- Case Study : Compounds targeting integrins have shown promise in inhibiting metastasis in cancer cells. For instance, a related benzofuran derivative was found to suppress metastasis by downregulating integrin expression and related signaling pathways . This mechanism could be explored further for Compound A.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight (g/mol) | MAO-B Inhibition IC50 (µM) | Antioxidant Activity | Notes |

|---|---|---|---|---|

| Compound A | 823.98 | TBD | TBD | Potential neuroprotective agent |

| Benzothiazole Derivative | ~300 | 0.062 | High | Neuroprotective effects observed |

| Benzofuran Derivative | ~250 | TBD | Moderate | Anti-metastatic properties |

Recent Studies

- Neuroprotective Effects : Recent studies have shown that compounds similar to Compound A can significantly reduce neuronal cell death induced by oxidative stress . These findings highlight the potential therapeutic applications in neurodegenerative diseases.

- Anticancer Research : Ongoing research into the anticancer properties of structurally related compounds suggests that they may inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antiviral Activity

Research indicates that this compound may serve as an intermediate in the synthesis of antiviral drugs, particularly those targeting viral polymerases. Its structural similarity to known antiviral agents suggests that it could inhibit the replication of viruses such as hepatitis B and HIV. Preliminary studies have shown promising results in vitro, indicating its potential as a lead compound for further development .

Enzyme Inhibition

The benzyloxy and purine functionalities present in the compound are known to interact with various enzymes. Studies have explored its inhibitory effects on certain kinases and phosphatases, which are crucial in cell signaling pathways. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated signaling, such as cancer .

Drug Development

As a synthetic intermediate for drugs like Entecavir, this compound plays a significant role in pharmaceutical research. Its synthesis and characterization are critical for developing more effective formulations with enhanced bioavailability and reduced side effects. The ongoing research focuses on optimizing its synthesis routes to improve yield and purity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Compound 1 : (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol (CAS 142217-77-4)

- Key difference: Replaces the cyclopentanone with a cyclopentanol (ketone → hydroxyl).

- Impact: Increased hydrophilicity (PSA: ~92.55 Ų vs. ~90 Ų for the ketone analog) . Potential for hydrogen bonding via the hydroxyl group, altering target binding. Reduced metabolic stability compared to the ketone, as alcohols are more prone to oxidation .

Compound 2 : 6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine (CAS 142217-80-9)

- Key difference : Cyclopentane ring contains a methylene group instead of a ketone.

- Impact: Enhanced lipophilicity (LogP: 10.81 vs. ~10.5 for the target compound) . Reduced conformational flexibility due to the rigid methylene group. Potential steric hindrance affecting enzyme binding .

Compound 3 : [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 1 (Cyclopentanol) | Compound 2 (Methylene) | Compound 3 (Silyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 820.003 | 807.98 | 820.003 | 764.02 |

| LogP | ~10.5 | ~9.8 | 10.81 | ~11.2 |

| PSA (Ų) | ~90 | ~92.55 | ~85 | ~80 |

| Solubility | Poor (DMSO-soluble) | Moderate in polar solvents | Poor | Very poor |

| Metabolic Stability | Moderate | Low (alcohol oxidation) | High | Very high |

Notes:

Preparation Methods

Starting Materials and Early Intermediates

The synthesis typically begins with a bicyclic ether intermediate, such as [1s-(1α,2α,3β,5α)]-3-(benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane, which undergoes ring-opening via nucleophilic attack by phthalimide under basic conditions (e.g., LiH/DMF). This step introduces a phthalimide-protected amine at the C5 position of the cyclopentane ring, yielding [1s-(1α,2β,3α,5β)]-5-(phthalimide)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentanol (Intermediate 2' ).

Key Reaction Conditions:

Oxidation to Cyclopentanone

The pivotal step in generating Compound A is the oxidation of the C5 hydroxyl group in Intermediate 2' to a ketone. This is achieved using the Dess-Martin periodinane (DMP) in dichloromethane at room temperature:

Optimization Insights:

Purine Moiety Installation

The purine ring is introduced via Mitsunobu reaction or nucleophilic substitution. Patent CA2747777C describes coupling a guanine precursor (e.g., 2-amino-6-chloropurine) with a cyclopentanol intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). However, in Compound A , the purine is pre-functionalized with a trityl-protected amine and benzyloxy group at C6, necessitating a modified approach.

Critical Considerations:

-

Protective Groups: The (4-methoxyphenyl)diphenylmethyl (MMTr) group ensures regioselective amination at C2 of the purine.

-

Coupling Conditions: Pd-catalyzed cross-coupling or SNAr reactions may be employed, though specific details are proprietary.

Stereochemical Control and Challenges

The (2R,3S,5S) configuration is enforced through chiral starting materials and asymmetric catalysis. For example, the use of (-)-Ipc₂BH (diisopinocampheylborane) in hydroboration-oxidation steps ensures correct stereochemistry in earlier intermediates. However, in Compound A , stereochemical integrity is maintained via the rigidity of the cyclopentanone ring and the use of bulky protective groups that minimize epimerization.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 824.0 g/mol | |

| Melting Point | >87°C (decomposition) | |

| Density | 1.23 g/cm³ | |

| Solubility | Slightly soluble in DMSO, MeOH | |

| pKa | 13.87 ± 0.70 |

Comparative Analysis of Synthetic Methods

Method A: Dess-Martin Oxidation (Patent CN101130542B )

-

Advantages: High yield (~90%), minimal epimerization.

-

Limitations: Cost of Dess-Martin reagent; requires anhydrous conditions.

Method B: Mitsunobu-Based Coupling (WO201074534-A )

-

Advantages: Compatible with moisture-sensitive intermediates.

-

Limitations: Lower regioselectivity for purine functionalization.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in:

-

Cost of Oxidants: Dess-Martin reagent is prohibitively expensive for bulk production. Alternatives like Swern or TEMPO/NaClO may be explored.

-

Purification: Column chromatography is impractical; crystallization protocols need development.

-

Byproduct Management: Phthalimide byproducts require efficient removal to meet pharmaceutical purity standards .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Focus:

The synthesis involves multi-step protection/deprotection strategies, particularly for benzyloxy and trityl-like groups. Key intermediates (e.g., (1S,2S,3S,5S)-5-(2-amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol) require precise control of reaction conditions. For example:

- Step 5 : Use anhydrous DMF as a solvent with catalytic DMAP for benzylation reactions to minimize side products .

- Step 6 : Optimize the coupling of the 4-methoxyphenyl diphenylmethylamine group using HATU as a coupling agent, ensuring a 1:1.2 molar ratio of purine derivative to amine to drive the reaction to completion .

Advanced Research Focus:

Mechanistic studies using in situ NMR or LC-MS can identify bottlenecks, such as incomplete deprotection of benzyl groups or competing side reactions. Computational modeling (e.g., DFT) may predict steric hindrance at the purine C2 position, guiding reagent selection .

What analytical methods are critical for confirming the stereochemistry and functional group integrity of this compound?

Basic Research Focus:

- NMR : 1H/13C NMR and 2D experiments (COSY, HSQC) verify stereochemistry (e.g., cyclopentanone ring configuration) and benzyloxy group placement. For example, the coupling constant between H2 and H3 in the cyclopentanone ring (J ≈ 8–10 Hz) confirms the trans configuration .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, ensuring no loss of labile groups like the trityl-protected amine .

Advanced Research Focus:

X-ray crystallography resolves ambiguous stereochemical assignments, particularly for the purine-C2 amine linkage. Synchrotron-based techniques enhance resolution for heavy atoms (e.g., benzyl-protected oxygen) .

How can researchers address contradictions in reported synthetic routes for related intermediates?

Case Study : Conflicting yields (40–75%) for the purine-cyclopentanone coupling step (Step 4 in ) may arise from:

- Moisture sensitivity : The trityl-protected amine group is hygroscopic; rigorous drying of reagents/solvents (e.g., molecular sieves in DCM) improves consistency .

- Catalyst variability : Pd/C vs. Pd(OAc)₂ in hydrogenolysis steps affects deprotection efficiency. Screening catalysts under controlled H₂ pressure (1–3 atm) optimizes selectivity .

Resolution Strategy : Design a Design of Experiments (DoE) approach to systematically test variables (temperature, catalyst loading, solvent polarity) and identify robust conditions .

What strategies mitigate degradation during storage or handling of this compound?

Basic Research Focus:

- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the trityl-protected amine and hydrolysis of benzyl ethers .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reconstitution to avoid cleavage of acid-sensitive groups .

Advanced Research Focus:

Stability-indicating HPLC methods (e.g., using a C18 column with 0.1% TFA in water/acetonitrile gradient) monitor degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life under lab conditions .

How can computational tools aid in predicting the biological activity or reactivity of this compound?

Advanced Research Focus:

- QSAR Modeling : Correlate structural features (e.g., benzyloxy group count, purine substitution) with enzymatic inhibition data for HDAC or kinase targets .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinity to the ATP pocket of kinases, guiding SAR for purine-modified analogs .

- Reactivity Prediction : DFT calculations (Gaussian 16) identify electron-deficient sites prone to nucleophilic attack, informing protective group strategies .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Advanced Research Focus:

- Purification : Flash chromatography becomes inefficient at larger scales; switch to preparative HPLC or crystallization (e.g., using ethyl acetate/hexane gradients) .

- Exotherm Management : Scaling the benzylation step (Step 5) risks thermal runaway. Use jacketed reactors with controlled cooling (0–5°C) and slow reagent addition .

How can researchers validate the role of specific functional groups (e.g., trityl-protected amine) in biological assays?

Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.